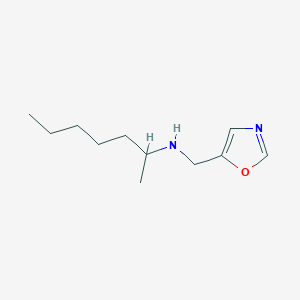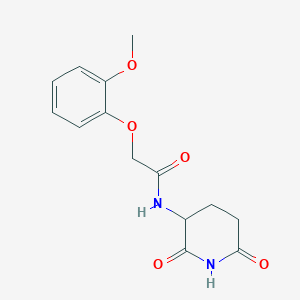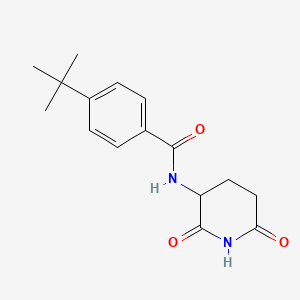
N-(2,6-dioxopiperidin-3-yl)oxolane-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-dioxopiperidin-3-yl)oxolane-2-carboxamide, commonly known as DOPAC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied in detail.
Wirkmechanismus
DOPAC acts as a potent inhibitor of monoamine oxidase (MAO) and has been shown to increase the levels of dopamine in the brain. It also has antioxidant properties and can protect against oxidative stress-induced damage.
Biochemical and Physiological Effects:
DOPAC has been shown to have various biochemical and physiological effects. It can increase the levels of dopamine in the brain and protect against oxidative stress-induced damage. It has also been shown to have anticancer properties and can induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
DOPAC has several advantages for lab experiments. It is readily available, easy to synthesize, and has high purity. However, it also has limitations, such as its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on DOPAC. These include studying its potential applications in the treatment of neurodegenerative diseases, such as Parkinson's disease, and its potential anticancer properties. Further research is also needed to understand its mechanism of action and its effects on different biological systems.
Conclusion:
In conclusion, DOPAC is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It can be synthesized using different methods and has been extensively studied for its potential therapeutic properties. Further research is needed to fully understand its mechanism of action and its effects on different biological systems.
Synthesemethoden
DOPAC can be synthesized using different methods, including the reaction of 2,6-dioxopiperidine-3-carboxylic acid with oxalyl chloride, followed by reaction with 2-aminoethanol. Another method involves the reaction of 2,6-dioxopiperidine-3-carboxylic acid with oxalyl chloride, followed by reaction with 2-hydroxyethylamine. These methods have been used to synthesize DOPAC with high yields and purity.
Wissenschaftliche Forschungsanwendungen
DOPAC has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to have neuroprotective effects and can be used as a potential therapeutic agent for neurodegenerative diseases such as Parkinson's disease. It has also been studied for its potential anticancer properties and can be used in the development of new cancer treatments.
Eigenschaften
IUPAC Name |
N-(2,6-dioxopiperidin-3-yl)oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c13-8-4-3-6(9(14)12-8)11-10(15)7-2-1-5-16-7/h6-7H,1-5H2,(H,11,15)(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHUNTIPXDBGBHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NC2CCC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-1-[2-(3-ethyl-3-hydroxyazetidin-1-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7582024.png)
![8-(5-Bromopyridine-3-carbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B7582026.png)











